An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Recognizing the pivotal role of fluorinated and nitrated scaffolds in drug discovery, this document delves into the physical and chemical properties of this compound, outlines robust synthetic and analytical protocols, and explores its potential applications in the development of novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Nitroaromatics
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry for modulating a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] The strong electron-withdrawing nature of both the fluorine atom and the nitro group in (3-Fluoro-4-nitrophenyl)methanamine hydrochloride significantly influences the reactivity of the aromatic ring and the benzylic amine, making it a versatile intermediate for the synthesis of a diverse range of complex molecules.[1][2] The hydrochloride salt form enhances the compound's stability and handling characteristics, rendering it suitable for a variety of synthetic transformations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in research and development. The following table summarizes the known and predicted properties of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride.
| Property | Value | Source/Method |
| Chemical Name | (3-Fluoro-4-nitrophenyl)methanamine hydrochloride | IUPAC |
| CAS Number | 199486-37-8 | [5] |
| Molecular Formula | C₇H₈ClFN₂O₂ | [5] |
| Molecular Weight | 206.60 g/mol | [5] |
| Appearance | White to off-white powder/crystal (predicted) | General knowledge of amine hydrochlorides |
| Melting Point | Not experimentally determined. A standardized protocol for its determination is provided in Section 4.1. | - |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol (predicted). A standardized protocol for its determination is provided in Section 4.2. | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
Synthesis and Mechanistic Insights
Proposed Synthetic Route 1: Reduction of 3-Fluoro-4-nitrobenzaldehyde Oxime
This two-step approach involves the initial conversion of 3-fluoro-4-nitrobenzaldehyde to its oxime, followed by reduction to the desired primary amine and subsequent salt formation.
Step 1: Oximation of 3-Fluoro-4-nitrobenzaldehyde
The reaction of an aldehyde with hydroxylamine hydrochloride to form an oxime is a robust and high-yielding transformation. The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration.
-
Protocol:
-
To a stirred solution of 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a 1:1 mixture of methanol and water, add hydroxylamine hydrochloride (1.2 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by filtration or extraction.
-
Step 2: Reduction of the Oxime and Hydrochloride Salt Formation
The reduction of the oxime to the primary amine can be achieved using various reducing agents. A common and effective method involves the use of a metal catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere. The subsequent treatment with hydrochloric acid yields the desired hydrochloride salt.
-
Protocol:
-
Dissolve the 3-fluoro-4-nitrobenzaldehyde oxime in a suitable solvent, such as ethanol or methanol.
-
Add a catalytic amount of Raney nickel or 10% Pd/C.
-
Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolate the (3-Fluoro-4-nitrophenyl)methanamine hydrochloride by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.
-
Proposed Synthetic Route 2: Reductive Amination of 3-Fluoro-4-nitrobenzaldehyde
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[7][8] This one-pot procedure involves the in-situ formation of an imine from the aldehyde and an ammonia source, followed by its reduction.
-
Protocol:
-
Dissolve 3-fluoro-4-nitrobenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol.
-
Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Add a reducing agent capable of selectively reducing the imine in the presence of the aldehyde, such as sodium cyanoborohydride (NaBH₃CN).[8]
-
Stir the reaction at room temperature until completion.
-
Quench the reaction carefully with an acidic solution.
-
After an appropriate workup to remove byproducts, the crude amine can be precipitated as the hydrochloride salt as described in Route 1.
-
Caption: Plausible synthetic routes to (3-Fluoro-4-nitrophenyl)methanamine hydrochloride.
Experimental Protocols for Physical Property Determination
To ensure data integrity and reproducibility, standardized protocols for determining key physical properties are essential.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.[9][10]
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the sample into a capillary tube to a height of 2-3 mm.[11]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[9][11]
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).[11]
-
The melting range is reported as T1-T2. For a pure compound, this range is typically narrow.
-
Solubility Determination
Understanding a compound's solubility is critical for its use in synthesis and for formulation in drug development.[6]
-
Procedure for Qualitative Solubility Testing:
-
In separate small test tubes, add approximately 10 mg of (3-Fluoro-4-nitrophenyl)methanamine hydrochloride.
-
To each tube, add 1 mL of the test solvent (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane) in portions, vortexing after each addition.[6]
-
Observe and record whether the compound is soluble, partially soluble, or insoluble at room temperature.
-
For quantitative determination, a saturated solution can be prepared, and the concentration can be determined by a suitable analytical method such as HPLC or UV-Vis spectroscopy.[12]
-
Analytical Characterization
Rigorous analytical characterization is necessary to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the amine protons. The coupling patterns of the aromatic protons will be influenced by both the fluorine and nitro substituents. The amine protons may appear as a broad singlet.[13]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. The carbon atoms directly bonded to fluorine will exhibit a large one-bond coupling constant (¹Jcf).[14]
-
General Protocol for NMR Analysis:
-
Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound.
-
General Protocol for Purity Analysis:
-
Column: A reverse-phase C18 column is typically suitable for this type of compound.[15]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) is appropriate.[15]
-
Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Caption: A typical analytical workflow for the characterization of a synthesized compound.
Applications in Drug Discovery and Development
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a valuable building block for the synthesis of a wide array of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further functionalization, such as reduction to an amine, which can then be derivatized.[1][2]
This compound is a key starting material for the synthesis of substituted anilines and benzylamines, which are prevalent scaffolds in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The specific substitution pattern of this molecule makes it particularly interesting for creating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is classified as a hazardous substance.[5]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Conclusion
(3-Fluoro-4-nitrophenyl)methanamine hydrochloride is a strategically important synthetic intermediate with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its known properties, proposed robust protocols for its synthesis and characterization, and highlighted its potential applications. By leveraging the information and methodologies presented herein, researchers can effectively utilize this valuable building block in their pursuit of novel therapeutic agents.
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